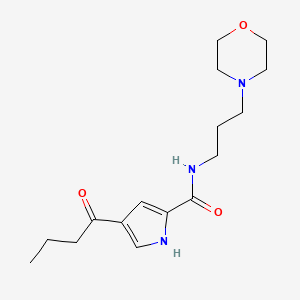

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Description

4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide backbone substituted with a butyryl group at the 4-position and a 3-morpholinopropyl chain on the carboxamide nitrogen. The morpholinopropyl group enhances solubility and hydrogen-bonding capacity, while the butyryl moiety contributes to lipophilicity, balancing pharmacokinetic properties.

Properties

IUPAC Name |

4-butanoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-2-4-15(20)13-11-14(18-12-13)16(21)17-5-3-6-19-7-9-22-10-8-19/h11-12,18H,2-10H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEAKEWLKMPJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, a compound with the molecular formula C16H25N3O3 and a molar mass of 307.39 g/mol, has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O3 |

| Molar Mass | 307.39 g/mol |

| CAS Number | 478259-65-3 |

| Purity | >90% |

Pharmacological Activities

Research indicates that 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide exhibits several pharmacological activities:

-

Antifungal Activity :

- A study demonstrated that derivatives of pyrrole compounds, similar to 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, displayed significant antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole .

-

Cytotoxicity :

- In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including NIH/3T3 cells. Compounds similar to 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide showed IC50 values indicating moderate cytotoxicity, suggesting a potential therapeutic window for further development .

The mechanisms underlying the biological activities of 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide are still under investigation. However, some insights can be drawn from related compounds:

- Inhibition of Ergosterol Synthesis :

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of pyrrole derivatives:

-

Study on Pyrrole Derivatives :

- A comprehensive investigation into various pyrrole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, compounds with electronegative substituents exhibited enhanced antifungal properties due to increased lipophilicity and better interaction with target enzymes .

-

Synthesis and Characterization :

- The design and synthesis of novel pyrrole derivatives have been reported, showcasing their potential in drug discovery. The structural diversity among these compounds allows for tailored pharmacological profiles, enhancing their therapeutic applicability in treating fungal infections and possibly other diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrole-2-carboxamide derivatives with structural variations that significantly influence their physicochemical and biological behaviors. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Key Observations

Morpholinopropyl vs. Other N-Substituents: The 3-morpholinopropyl group (present in the target compound and others ) provides a balance of hydrophilicity and flexibility, improving aqueous solubility compared to furylmethyl or imidazolylpropyl substituents.

4-Position Substituents: Butyryl (C₄H₇O): Offers moderate lipophilicity, favoring membrane permeability. 4-(tert-Butyl)benzoyl: Introduces aromaticity for π-π stacking and a bulky tert-butyl group, which may improve target selectivity but reduce solubility .

Synthetic Accessibility :

- Yields for related compounds (e.g., 36% for MGB32 in ) suggest moderate synthetic feasibility, though substituent complexity (e.g., cyclohexylcarbonyl ) may require optimized protocols.

Spectroscopic Insights: NMR comparisons (e.g., in ) indicate that minor substituent changes (e.g., branching or aromaticity) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting localized electronic environment changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.